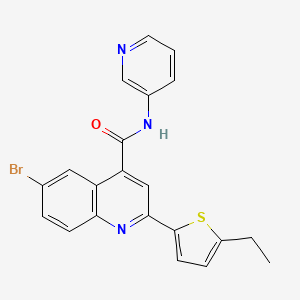
6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom, an ethyl-substituted thiophene ring, a pyridine ring, and a carboxamide group attached to a quinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Thiophene Substitution: The ethyl-substituted thiophene ring is introduced through a Suzuki coupling reaction, where a boronic acid derivative of the thiophene is coupled with the brominated quinoline in the presence of a palladium catalyst.
Pyridine Substitution: The pyridine ring is introduced through a similar coupling reaction, using a pyridine boronic acid derivative.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and are often carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is of interest for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells, due to its ability to bind to certain molecular targets.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application:
In Medicinal Chemistry: The compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors involved in disease processes. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for the survival of infectious agents.
In Material Science: The compound’s electronic properties allow it to participate in charge transport processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(5-methylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.
6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom at the 6-position.
2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the bromine atom at the 6-position.
Uniqueness
The presence of the bromine atom at the 6-position and the ethyl group on the thiophene ring gives 6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide unique electronic and steric properties. These properties can influence its reactivity, binding affinity to biological targets, and electronic behavior in material applications, making it distinct from its analogs.
Properties
Molecular Formula |
C21H16BrN3OS |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
6-bromo-2-(5-ethylthiophen-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H16BrN3OS/c1-2-15-6-8-20(27-15)19-11-17(16-10-13(22)5-7-18(16)25-19)21(26)24-14-4-3-9-23-12-14/h3-12H,2H2,1H3,(H,24,26) |
InChI Key |
SNSRYJFSAFJJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11123318.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11123331.png)
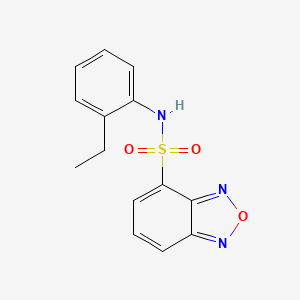
![N-(3-methoxypropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11123346.png)
![2-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123357.png)
![4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B11123369.png)
![ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11123370.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123386.png)
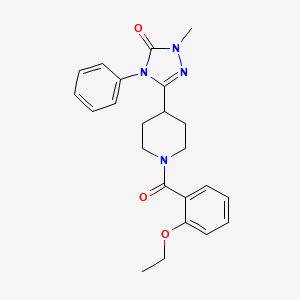
![N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11123393.png)
methanone](/img/structure/B11123394.png)
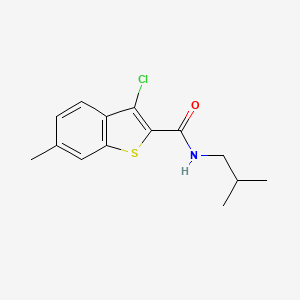
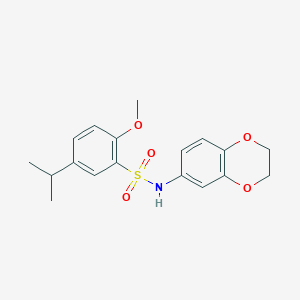
![2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11123406.png)
